Cas no 73674-48-3 (L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-L-alanylglycyl-)

L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-L-alanylglycyl- structure
73674-48-3 structure
Product name:L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-L-alanylglycyl-
CAS No:73674-48-3
MF:C21H39N5O6
MW:457.564265489578
CID:542136
PubChem ID:14308360

L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-L-alanylglycyl- Chemical and Physical Properties

Names and Identifiers

    • L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-L-alanylglycyl-
    • tert-butyl N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
    • DTXSID50558763
    • N-(tert-Butoxycarbonyl)-L-leucyl-L-alanylglycyl-L-valinamide
    • 73674-48-3
    • Inchi: InChI=1S/C21H39N5O6/c1-11(2)9-14(25-20(31)32-21(6,7)8)19(30)24-13(5)18(29)23-10-15(27)26-16(12(3)4)17(22)28/h11-14,16H,9-10H2,1-8H3,(H2,22,28)(H,23,29)(H,24,30)(H,25,31)(H,26,27)/t13-,14-,16-/m0/s1
    • InChI Key: RONONPQHJHRMAH-DZKIICNBSA-N
    • SMILES: CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)N)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 457.29003398g/mol
  • Monoisotopic Mass: 457.29003398g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 13
  • Complexity: 687
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 169Ų

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